3-fluoro-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
3-fluoro-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2OS/c21-17-7-3-6-16(11-17)19(24)23-20-22-18(12-25-20)15-9-8-13-4-1-2-5-14(13)10-15/h1-12H,(H,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWRBMWLEMUNPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-fluoro-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reactions:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
3-fluoro-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbonyl group to an alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-fluoro-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to inhibit the growth of various pathogens and cancer cells.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections and cancer.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of 3-fluoro-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit bacterial enzymes, leading to the death of the bacteria, or it may interfere with cancer cell signaling pathways, inducing apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and analogs:
*Estimated based on structural similarity.
Key Comparisons:
Electronic Effects: The 3-fluoro substituent in the target compound enhances metabolic stability compared to its non-fluorinated analog. Sulfonamide- or triazole-containing analogs () exhibit greater polarity, impacting solubility and target engagement.
Steric and Aromatic Interactions: The naphthalen-2-yl group facilitates π-π stacking in hydrophobic pockets, whereas tert-butyl (TTFB, ) may sterically hinder binding. Indenothiazole derivatives () introduce fused ring systems, enhancing rigidity but reducing synthetic accessibility.
Biological Implications: Compounds with aminothiazole scaffolds () were identified as NF-κB activators, suggesting the target compound’s naphthalene group could modulate similar pathways. PEG-linked analogs () exhibit improved aqueous solubility, contrasting with the target’s high logP.
Biological Activity
3-fluoro-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. The compound features a thiazole ring, a naphthalene moiety, and a benzamide group, which contribute to its diverse pharmacological properties. This article aims to explore the biological activity of this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
Key Features:
- Thiazole Ring : Known for its role in various biological activities including anticancer and antimicrobial effects.
- Naphthalene Moiety : Contributes to hydrophobic interactions and enhances biological activity.
- Fluorine Substitution : The presence of fluorine can increase metabolic stability and bioactivity.
Anticancer Properties
Research has indicated that thiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds structurally similar to this compound have shown promising results in inhibiting cell proliferation in cancer models.
Table 1: Cytotoxic Activity of Thiazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Jurkat (T-cell leukemia) | 1.61 ± 1.92 | |
| Compound B | HT29 (colon cancer) | 1.98 ± 1.22 | |
| This compound | MCF7 (breast cancer) | TBD | TBD |
Note: TBD = To Be Determined
Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties. The presence of the naphthalene group may enhance the interaction with bacterial membranes, leading to increased efficacy against both gram-positive and gram-negative bacteria.
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|---|
| Compound C | Staphylococcus aureus | <10 | |
| Compound D | Escherichia coli | <20 | |
| This compound | TBD | TBD |
The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve:
- Enzyme Inhibition : Compounds in this class often inhibit enzymes involved in critical pathways such as cell proliferation and inflammation.
- Receptor Modulation : The compound may interact with specific receptors, altering signaling pathways that lead to therapeutic effects.
- Cell Cycle Arrest : Similar thiazole derivatives have been shown to induce cell cycle arrest in cancer cells.
Case Studies
Recent studies have investigated the efficacy of thiazole-containing compounds in preclinical models:
- Study on Anticancer Efficacy : A study demonstrated that a related thiazole derivative significantly reduced tumor growth in xenograft models by inducing apoptosis in cancer cells .
- Antimicrobial Efficacy Assessment : Another investigation showed that a structurally similar compound displayed potent antimicrobial activity against resistant strains of bacteria, suggesting potential for development as an antibiotic .
Q & A
Q. What are the common synthetic routes for 3-fluoro-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with the formation of the thiazole core followed by benzamide coupling. Key steps include:
Thiazole Ring Formation : Condensation of naphthalen-2-yl-substituted thiourea with α-haloketones under reflux in ethanol or DMF .
Amide Coupling : Reaction of the thiazole-2-amine intermediate with 3-fluorobenzoyl chloride using a coupling agent (e.g., EDCI or DCC) in dichloromethane or THF .
Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from methanol .
Optimization Strategies :
- Control reaction temperature (60–80°C for amidation) to minimize side reactions.
- Use anhydrous solvents and inert atmospheres (N₂/Ar) to prevent hydrolysis or oxidation .
- Monitor reaction progress via TLC and adjust stoichiometric ratios (e.g., 1.2:1 benzoyl chloride to amine) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Structural confirmation relies on a combination of spectral and chromatographic methods:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., fluorine coupling patterns, naphthalene protons) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns matching C₂₀H₁₄FN₂OS .
- HPLC-PDA : Purity assessment (>95%) using a C18 column (mobile phase: acetonitrile/water) .
- Elemental Analysis : Validate C, H, N, S, and F percentages within ±0.4% of theoretical values .
Q. How is the biological activity of this compound typically assessed in preliminary studies?
- Methodological Answer : Initial screening focuses on in vitro assays :
- Anticancer Activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations, with IC₅₀ calculations .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., EGFR inhibition measured via ADP-Glo™) .
- Cellular Uptake : Confocal microscopy using fluorescent analogs or LC-MS quantification in lysates .
Advanced Research Questions
Q. How can researchers address contradictions in spectral data (e.g., NMR shifts) during structural elucidation?
- Methodological Answer : Contradictions often arise from dynamic effects (e.g., hydrogen bonding) or tautomerism. Strategies include:
- 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of naphthalene and thiazole protons .
- Variable-Temperature NMR : Identify rotational barriers in the benzamide group (e.g., coalescence temperature analysis) .
- Computational Modeling : Compare experimental ¹H NMR shifts with DFT-calculated values (software: Gaussian, ACD/Labs) .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer : Enhance solubility and bioavailability through:
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) at the benzamide nitrogen .
- Nanoparticle Formulation : Encapsulate in PEG-PLGA nanoparticles (size: 100–200 nm) for sustained release .
- Metabolic Stability : Assess hepatic microsomal half-life (e.g., human liver microsomes + NADPH) and modify fluorophenyl substituents to reduce CYP450-mediated oxidation .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved potency?
- Methodological Answer : Focus on modifying key regions:
- Thiazole Substituents : Replace naphthalen-2-yl with substituted aryl groups (e.g., 4-F-C₆H₄) to enhance hydrophobic interactions .
- Benzamide Fluorine Position : Compare 3-fluoro vs. 4-fluoro analogs in enzyme inhibition assays to optimize electronic effects .
- Bioisosteric Replacement : Substitute the thiazole ring with 1,2,4-triazole and evaluate activity retention .
- Data Analysis : Use multivariate regression (e.g., CoMFA) to correlate logP, polar surface area, and IC₅₀ values .
Q. What experimental approaches resolve discrepancies between in vitro and in vivo efficacy data?
- Methodological Answer : Systematically investigate:
- Plasma Protein Binding : Equilibrium dialysis to measure unbound fraction; modify substituents to reduce albumin binding .
- Metabolite Identification : LC-MS/MS profiling of plasma/tissue samples to detect inactive or toxic metabolites .
- Tumor Penetration : Use 3D spheroid models or PDX mice to mimic in vivo barriers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
